ML281 is a potent and selective small molecule inhibitor of serine/threonine kinase 33 (STK33) [, ]. Developed through high-throughput screening and subsequent optimization, ML281 exhibits low nanomolar inhibition of purified recombinant STK33 []. Its discovery arose from the hypothesis that inhibiting STK33 could be a viable strategy for targeting KRAS-dependent cancers []. This hypothesis stemmed from RNAi experiments demonstrating that reducing STK33 mRNA levels selectively impacted KRAS-dependent cancer cell lines []. ML281 serves as a valuable chemical probe for investigating the biological function of STK33 [].
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5